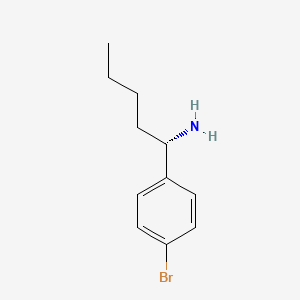

(S)-1-(4-Bromophenyl)pentan-1-amine

CAS No.:

Cat. No.: VC17382089

Molecular Formula: C11H16BrN

Molecular Weight: 242.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16BrN |

|---|---|

| Molecular Weight | 242.16 g/mol |

| IUPAC Name | (1S)-1-(4-bromophenyl)pentan-1-amine |

| Standard InChI | InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m0/s1 |

| Standard InChI Key | XWMATEXNOIDDRI-NSHDSACASA-N |

| Isomeric SMILES | CCCC[C@@H](C1=CC=C(C=C1)Br)N |

| Canonical SMILES | CCCCC(C1=CC=C(C=C1)Br)N |

Introduction

(S)-1-(4-Bromophenyl)pentan-1-amine is a chiral organic compound that features a bromine atom attached to a phenyl ring, which is further linked to a pentan-1-amine chain. This compound is characterized by its molecular formula, C11H16BrN, and a molecular weight of approximately 242.16 g/mol . The presence of a chiral center in the molecule contributes to its unique stereochemistry, which is crucial for its potential applications in organic synthesis and medicinal chemistry.

Synthesis and Reactions

While specific synthesis methods for (S)-1-(4-Bromophenyl)pentan-1-amine are not widely detailed, compounds with similar structures often involve reactions that require careful control of stereochemistry. Typically, such syntheses might involve asymmetric hydrogenation or the use of chiral auxiliaries to ensure the correct stereochemical outcome.

Biological Activity and Applications

Although detailed biological activity data for (S)-1-(4-Bromophenyl)pentan-1-amine is limited, compounds with similar structures, such as (1S)-1-Amino-1-(4-bromophenyl)propan-2-ol, have shown significant biological activity. These compounds are studied for their potential effects on cellular signaling pathways and enzyme modulation, suggesting roles in anti-inflammatory and neurological therapies.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(4-Bromophenyl)pentan-1-amine | Bromine on phenyl ring, pentan-1-amine chain | Chiral center, potential in organic synthesis |

| (1S)-1-Amino-1-(4-bromophenyl)propan-2-ol | Bromine on phenyl ring, amino and hydroxyl groups | Significant biological activity, potential in drug development |

| 4-Bromobenzylamine | Lacks hydroxyl group | More reactive as an amine; different applications |

| 1-(4-Bromophenyl)ethanol | Lacks amino group | Primarily an alcohol; different reactivity profile |

Research Findings and Future Directions

Research on compounds like (S)-1-(4-Bromophenyl)pentan-1-amine highlights the importance of stereochemistry in biological activity. Future studies should focus on exploring the specific biological effects of this compound and its potential applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume